Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylchroman-3-yl)acetamide is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a chroman ring system with a methyl group at the 2-position and an acetamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylchroman-3-yl)acetamide typically involves the reaction of 2-methylchroman-3-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like pyridine to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of N-(2-Methylchroman-3-yl)acetamide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylchroman-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-Methylchroman-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Methylchroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylchroman-3-yl)acetamide: Unique due to its specific substitution pattern on the chroman ring.
N-(2-Methylchroman-3-yl)amine: Lacks the acetamide group, which can lead to different biological activities.
N-(2-Methylchroman-3-yl)acetate: Contains an ester group instead of an amide, affecting its reactivity and applications.
Uniqueness
N-(2-Methylchroman-3-yl)acetamide is unique due to its combination of a chroman ring system with a methyl group at the 2-position and an acetamide group at the 3-position. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54444-88-1 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(2-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8-11(13-9(2)14)7-10-5-3-4-6-12(10)15-8/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
InChI Key |
GLOUQEBEAYMJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2=CC=CC=C2O1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.